Catalytic Efficiency Superiority: 40-Fold Higher Enzyme Turnover Compared to 2,6-Dimethylhydroquinone
In a direct kinetic comparison using the PcpA dioxygenase from Sphingobium chlorophenolicum, the catalytic efficiency (kcatapp/KmAapp) for the native substrate 2,6-Dichlorohydroquinone was found to be approximately 40-fold higher than that of its dimethyl analog, 2,6-dimethylhydroquinone [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcatapp/KmAapp for 2,6-Dichlorohydroquinone |
| Comparator Or Baseline | 2,6-Dimethylhydroquinone |
| Quantified Difference | ~40-fold higher |
| Conditions | pH 7.0, 23°C, recombinant PcpA enzyme from Sphingobium chlorophenolicum ATCC 39723 |
Why This Matters
This quantifiable difference demonstrates that 2,6-DiCH is the vastly superior and kinetically preferred substrate for this key biodegradative enzyme, confirming its essential role in studies of chlorophenol catabolism and rendering its dimethyl analog ineffective as a substitute.
- [1] Machonkin TE, Doerner AE. Substrate specificity of Sphingobium chlorophenolicum 2,6-dichlorohydroquinone 1,2-dioxygenase. Biochemistry. 2011;50(41):8899-8913. View Source
